molecular formula C11H11N3O B2724774 N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide CAS No. 2190141-61-6

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide

Cat. No.: B2724774
CAS No.: 2190141-61-6
M. Wt: 201.229
InChI Key: RWZDVGYPPCZVJO-UHFFFAOYSA-N
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Description

“N-(Imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide” is a chemical compound with the linear formula C10H11N3O . It has a molecular weight of 189.219 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been described . This involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . Another method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H11N3O . This suggests that the compound contains 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” or similar compounds have been studied. For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-11(15)12-7-9-8-14-6-4-3-5-10(14)13-9/h2-6,8H,1,7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZDVGYPPCZVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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